Sulfo DBCO-PEG4-Maleimide
Description
Evolution of Bioconjugation Chemistry: From Classical Methods to Bioorthogonal Strategies
Bioconjugation is the chemical process of linking two or more molecules, where at least one is a biomolecule like a protein or nucleic acid. libretexts.org Historically, classical bioconjugation methods targeted naturally occurring functional groups on proteins, such as the primary amines in lysine (B10760008) residues or the thiol groups in cysteine residues. libretexts.org While effective, these methods often lacked specificity, leading to heterogeneous products, and could interfere with the biological activity of the molecules involved. nih.gov
The limitations of classical approaches spurred the development of bioorthogonal chemistry. Coined by Carolyn R. Bertozzi in 2003, this field involves chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgpcbiochemres.com These reactions provide a way to specifically target and modify biomolecules in their natural environment. libretexts.orgacs.orgnih.gov The development of bioorthogonal strategies, such as click chemistry, has revolutionized bioconjugation by offering highly selective and efficient reactions that can be performed under mild, biologically compatible conditions. pcbiochemres.comacs.orgnih.gov This shift has enabled more precise investigations of biological processes, including in vivo cell labeling and the development of targeted therapeutics. wikipedia.orgacs.org
Fundamental Principles of Click Chemistry in Biomolecular Research
"Click chemistry," a concept introduced by K. Barry Sharpless in 2001, describes a class of reactions that are modular, wide in scope, high-yielding, and produce minimal byproducts. numberanalytics.comeurofinsgenomics.comwikipedia.orgalfa-chemistry.com These reactions are characterized by their simplicity, reliability, and insensitivity to oxygen and water, often allowing them to be performed in aqueous environments. numberanalytics.comchempep.com
The core principles of click chemistry include:
High Yields: Reactions should proceed to near completion. numberanalytics.com
Simple Reaction Conditions: Reactions should be easy to perform using readily available starting materials and benign solvents. numberanalytics.comchempep.com
High Selectivity: The reactions should be highly specific, minimizing the formation of side products. eurofinsgenomics.com
Bioorthogonality: The reacting functional groups should not interfere with biological molecules. wikipedia.orgeurofinsgenomics.com
One of the most prominent examples of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnumberanalytics.com However, the cytotoxicity of the copper catalyst limits its application in living systems. wikipedia.org This led to the development of copper-free click chemistry, such as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which utilizes a strained alkyne to react with an azide (B81097) without the need for a toxic catalyst. wikipedia.orgnumberanalytics.com Click chemistry has become an indispensable tool in biomolecular research for applications like labeling and tracking biomolecules, synthesizing complex biomaterials, and developing new drug delivery systems. numberanalytics.comalfa-chemistry.com
Structural Elucidation of Sulfo DBCO-PEG4-Maleimide as a Heterobifunctional Crosslinker
This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups at opposite ends of a spacer molecule. thermofisher.comthermofisher.com This allows for the sequential and specific conjugation of two different molecules. The structure of this compound consists of:
A Dibenzocyclooctyne (DBCO) group.
A Maleimide (B117702) group.
A Polyethylene (B3416737) Glycol (PEG) spacer with four repeating units (PEG4).
A Sulfonate (Sulfo) group.
This specific arrangement of functional moieties makes it a versatile tool for creating well-defined bioconjugates. creative-biolabs.combroadpharm.com The DBCO group participates in copper-free click chemistry, while the maleimide group reacts with thiol-containing molecules. broadpharm.com The PEG spacer enhances solubility and provides spatial separation between the conjugated molecules, and the sulfonate group further increases water solubility. broadpharm.comcd-bioparticles.net
Table 1: Structural Components of this compound and Their Functions
| Component | Function |
| Dibenzocyclooctyne (DBCO) | Reacts with azide groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). |
| Maleimide | Reacts with thiol (sulfhydryl) groups to form a stable thioether bond. |
| Polyethylene Glycol (PEG4) Spacer | Increases hydrophilicity and provides a flexible linker between the conjugated molecules. |
| Sulfonate (Sulfo) Group | Enhances water solubility of the crosslinker and the resulting conjugate. |
Significance of the Dibenzocyclooctyne (DBCO) Moiety in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The Dibenzocyclooctyne (DBCO) group is a key component for copper-free click chemistry. It is a strained cyclic alkyne that readily reacts with azide-containing molecules through a [3+2] cycloaddition to form a stable triazole linkage. glenresearch.com This reaction is known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). glenresearch.com
The significance of the DBCO moiety lies in its ability to facilitate this reaction without the need for a copper catalyst, which is toxic to living cells. wikipedia.org The inherent ring strain of the DBCO molecule makes it highly reactive towards azides, allowing the reaction to proceed quickly and efficiently under physiological conditions (neutral pH, aqueous environment). broadpharm.com This bioorthogonality makes DBCO-based reagents, including this compound, ideal for labeling and tracking biomolecules in living organisms. broadpharm.com The high specificity of the DBCO-azide reaction minimizes off-target reactions, ensuring precise conjugation.
Role of the Maleimide Group in Thiol-Reactive Bioconjugation
The maleimide group is a thiol-reactive functional group widely used in bioconjugation. axispharm.comtocris.comrsc.org It reacts specifically with sulfhydryl (thiol) groups, which are present in the amino acid cysteine, to form a stable covalent thioether bond. axispharm.comtcichemicals.comthermofisher.com This reaction, a Michael addition, is highly efficient and proceeds rapidly at a neutral pH range of 6.5-7.5. axispharm.comtcichemicals.com
The high chemoselectivity of the maleimide-thiol reaction makes it a valuable tool for site-specific modification of proteins and peptides. axispharm.comrsc.org In many proteins, cysteine residues are less abundant than other amino acids like lysine, allowing for more controlled and specific labeling. libretexts.org When disulfide bonds are present in a protein, they can be reduced to free thiols, making them available for conjugation with maleimides. tcichemicals.comthermofisher.com The stability of the resulting thioether linkage is crucial for creating robust bioconjugates for various applications, including the development of antibody-drug conjugates (ADCs). axispharm.comrsc.org
Impact of the Polyethylene Glycol (PEG) Spacer on Conjugate Properties and Reaction Environments
The Polyethylene Glycol (PEG) spacer in this compound is a synthetic polymer composed of repeating ethylene (B1197577) oxide units. chempep.com The inclusion of a PEG spacer in bioconjugation reagents offers several significant advantages:
Increased Solubility: PEG is highly water-soluble, and its incorporation can enhance the solubility of hydrophobic molecules in aqueous buffers. thermofisher.comchempep.comaxispharm.com
Enhanced Stability and Reduced Immunogenicity: The PEG chain can create a hydration shell around the conjugated molecule, which can protect it from enzymatic degradation and reduce its immunogenicity. chempep.comaxispharm.com
Flexibility and Spacer Length: The flexible nature of the PEG chain provides a physical separation between the two conjugated molecules, which can help to maintain their individual biological activities. chempep.com The length of the PEG spacer can be precisely controlled to optimize the distance between the conjugated entities. thermofisher.comchempep.com
Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic volume of a molecule, leading to reduced renal clearance and a longer circulation half-life in the body. rsc.org
The PEG4 spacer in this compound is a discrete-length PEG, which ensures uniformity in the final bioconjugate, a critical factor for reproducibility in research and therapeutic applications. thermofisher.com
Influence of the Sulfonate Group on Compound Solubility and Bioactivity in Aqueous Media
The sulfonate group (SO₃⁻) is a highly charged, acidic functional group that significantly enhances the water solubility of organic compounds. mdpi.comnih.gov In the context of this compound, the presence of the sulfonate group makes the entire crosslinker more soluble in aqueous buffers. nih.govbroadpharm.com This is particularly advantageous for bioconjugation reactions, which are often performed in physiological, aqueous environments. mdpi.com
Structure
2D Structure
Properties
IUPAC Name |
1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H47N5O13S/c45-34(14-18-43-36(47)11-12-37(43)48)40-17-20-55-22-24-57-26-25-56-23-21-54-19-15-35(46)42-27-33(58(51,52)53)39(50)41-16-13-38(49)44-28-31-7-2-1-5-29(31)9-10-30-6-3-4-8-32(30)44/h1-8,11-12,33H,13-28H2,(H,40,45)(H,41,50)(H,42,46)(H,51,52,53) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLOITKOSRDQIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H47N5O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic and Kinetic Analysis of Conjugation Reactions Mediated by Sulfo Dbco Peg4 Maleimide
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Dibenzocyclooctyne
The DBCO moiety facilitates a highly efficient and bioorthogonal ligation with azide-containing molecules through a copper-free click chemistry reaction. medchemexpress.combroadpharm.com
Reaction Mechanism and Transition State Analysis
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a type of 1,3-dipolar cycloaddition reaction. magtech.com.cn The reaction proceeds through a concerted [3+2] cycloaddition mechanism, where the azide (B81097) acts as a 1,3-dipole that reacts with the DBCO alkyne (the dipolarophile). researchgate.netwikipedia.org The primary driving force for this reaction is the significant ring strain within the eight-membered cyclooctyne (B158145) ring of the DBCO group. magtech.com.cn This intrinsic strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst. rsc.orgnih.gov The transition state involves the simultaneous formation of two new covalent bonds between the azide and the alkyne, leading to a stable, five-membered triazole ring. broadpharm.com
Kinetic Studies of SPAAC under Physiologically Relevant Conditions
The kinetics of the SPAAC reaction involving DBCO derivatives are influenced by several factors, including buffer composition, pH, and temperature. rsc.org Second-order rate constants for DBCO-based SPAAC reactions are typically in the range of 0.1 to 2.0 M⁻¹s⁻¹. rsc.orgnih.gov
Studies using sulfo-DBCO have shown that reaction rates vary significantly with the buffer system. At a pH of 7.0, HEPES buffer yielded higher rate constants compared to PBS buffer. rsc.org Generally, an increase in pH leads to an increase in reaction rates. rsc.org For instance, the reaction between sulfo-DBCO-amine and 3-azido-L-alanine at 37°C shows a clear dependence on the buffer type and pH. rsc.org The structure of the azide itself also plays a role, as azides with higher electron-donating capacity tend to react faster. rsc.org The presence of a PEG linker on the DBCO reagent can also enhance reaction rates by 31 ± 16%. rsc.org
| Azide Compound | Buffer | pH | Rate Constant (k) M⁻¹s⁻¹ |
|---|---|---|---|
| 3-azido-L-alanine | PBS | 7.0 | 0.32 |
| 1-azido-1-deoxy-β-D-glucopyranoside | PBS | 7.0 | 0.85 |
| 3-azido-L-alanine | HEPES | 7.0 | 0.55 |
| 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 7.0 | 1.22 |
| 3-azido-L-alanine | DMEM | 7.0 | 0.59 |
| 1-azido-1-deoxy-β-D-glucopyranoside | DMEM | 7.0 | 0.97 |
| 3-azido-L-alanine | Borate | 8.0 | 0.72 |
| 1-azido-1-deoxy-β-D-glucopyranoside | Borate | 10.0 | 1.11 |
Maleimide-Thiol Conjugation: Principles and Optimization
The maleimide (B117702) group of Sulfo DBCO-PEG4-Maleimide provides a reactive handle for covalent modification of molecules containing free sulfhydryl (thiol) groups, such as cysteine residues in proteins and peptides. broadpharm.com
Michael Addition Mechanism to Sulfhydryl Groups
The conjugation of a maleimide to a sulfhydryl group proceeds via a Michael addition reaction. axispharm.comresearchgate.net In this mechanism, the nucleophilic sulfur of the thiol group attacks one of the carbon atoms of the maleimide's alkene double bond. iris-biotech.de The reaction is technically with the deprotonated thiolate anion (RS⁻), which is a more potent nucleophile than the protonated thiol (RSH). researchgate.net This nucleophilic attack results in the formation of a stable, covalent thioether bond, linking the thiol-containing molecule to the maleimide reagent. thermofisher.com
pH-Dependent Reactivity and Stability of Thioether Linkages
The efficiency of the maleimide-thiol conjugation and the stability of the resulting thioether linkage are highly dependent on the pH of the reaction medium.
Reactivity: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5. axispharm.comthermofisher.com Within this window, the reaction is highly chemoselective for sulfhydryl groups over other nucleophilic groups like amines. axispharm.com As the pH increases towards 7.5, the rate of reaction increases due to a higher concentration of the more reactive thiolate anion. nih.gov However, at pH values above 8.0, competing side reactions become more prominent, including the reaction of the maleimide with primary amines and an increased rate of maleimide hydrolysis to a non-reactive maleamic acid, which reduces conjugation efficiency. thermofisher.comuu.nl Conversely, at acidic pH (e.g., below 6.0), the reaction is significantly slower due to the low concentration of the thiolate species. nih.gov
Stability: While the thioether linkage is generally stable, the succinimide (B58015) ring formed can undergo subsequent reactions that affect long-term stability. The conjugate can undergo a retro-Michael reaction, particularly in the presence of other thiols, which can lead to cleavage of the adduct. prolynxinc.comd-nb.info The stability of the conjugate can be significantly enhanced by hydrolysis of the succinimide ring, which forms a ring-opened succinamic acid thioether that is resistant to the retro-Michael reaction. prolynxinc.comacs.org This hydrolysis is often slow but can be accelerated at higher pH. prolynxinc.com When the maleimide reacts with a peptide containing an N-terminal cysteine, an intramolecular rearrangement can occur where the N-terminal amine attacks the succinimide ring, converting it to a six-membered thiazine (B8601807) structure. nih.gov This rearrangement is also highly pH-dependent, occurring more rapidly at or above physiological pH. nih.govbachem.com
| pH of Reaction | Thiazine Isomer Observed (%) | Notes on Reactivity/Stability |
|---|---|---|
| 5.0 | 0.1% | Conjugation is rapid, but thiazine formation is negligible. Protonation of the N-terminal amine prevents nucleophilic attack. nih.govbachem.com |
| 7.3 | ~33% | Significant formation of the thiazine isomer occurs at physiological pH. nih.gov |
| 8.4 | ~90% | Rapid and near-complete conversion to the thiazine isomer, supporting a base-dependent mechanism. nih.gov |
Chemoselective Functionalization of Cysteine Residues
The maleimide moiety of this compound enables the highly chemoselective functionalization of cysteine residues in proteins and peptides. This selectivity stems from the high reactivity of the maleimide group towards the sulfhydryl group of cysteine under specific pH conditions. interchim.fr At a pH of 7, the maleimide group is approximately 1,000 times more reactive with a free sulfhydryl group than with an amine group, ensuring that the conjugation primarily occurs at the desired cysteine site. interchim.fr
This specificity is critical for creating well-defined bioconjugates where the point of attachment is controlled. For instance, researchers have utilized this chemoselectivity to attach the DBCO end of the linker to a specific cysteine introduced into a protein, such as a fragment antigen-binding (Fab) of an antibody. acs.orgnih.govasm.org This process often involves a preliminary reduction step, for example with tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to ensure the cysteine's sulfhydryl group is free and available for reaction. acs.orgnih.govasm.org
Orthogonal Reactivity of DBCO and Maleimide Functionalities for Sequential Conjugation
A key advantage of this compound is the orthogonal reactivity of its two functional ends. "Orthogonal" in this context means that the DBCO and maleimide groups react with their respective partners (azide and thiol) independently and without interfering with each other. lumiprobe.comuzh.ch This property allows for sequential conjugation reactions, where one part of the linker is reacted first, followed by the second reaction.
This sequential approach provides precise control over the assembly of complex biomolecular structures. For example, a protein containing a cysteine residue can first be reacted with the maleimide end of this compound. After this initial conjugation, the resulting DBCO-functionalized protein can then be introduced to a second molecule that has been modified to contain an azide group. The subsequent SPAAC reaction between the DBCO and azide groups forms the final, desired conjugate. This strategy has been employed to link antibody fragments to other molecules for targeted delivery applications. asm.orguzh.chcore.ac.uk
The ability to perform these reactions sequentially is a powerful tool for creating bispecific antibodies and other multi-component protein constructs. uzh.ch
Comparative Analysis of Reactivity and Yields Across Different Biomolecular Scaffolds
In the context of antibody fragment conjugation, achieving a high yield of the desired product often requires careful optimization of reaction conditions. For example, the stoichiometry of the reactants, such as the ratio of TCEP to the Fab fragment, must be precisely controlled to ensure selective reduction of the target cysteine without disrupting native disulfide bonds within the antibody structure. acs.orgnih.gov Studies have shown that with optimized conditions, a DBCO-to-Fab ratio of approximately 1 can be reliably achieved. acs.orgnih.gov
The table below presents a summary of reaction conditions and outcomes for the functionalization of Fab fragments with this compound, as reported in a study on targeted polymersome delivery.
| Parameter | Condition/Observation | Reference |
| Biomolecule | Fragment antigen-binding (Fab) | acs.orgnih.gov |
| Target Residue | C-terminal cysteine | acs.orgnih.gov |
| Reducing Agent | TCEP | acs.orgnih.gov |
| Optimal TCEP/Fab Ratio | 0.5 - 1.0 equivalents | acs.orgnih.gov |
| Linker Concentration | 20 mM in PBS with 10 mM EDTA, pH 7.4 | acs.orgnih.gov |
| Reaction Time (Maleimide-Thiol) | 1 hour at room temperature | acs.orgnih.gov |
| Achieved DBCO/Fab Ratio | ~1 | acs.orgnih.gov |
The kinetics of the SPAAC reaction between the DBCO group and an azide are generally fast. nanocs.netnanocs.net However, when compared to the thiol-maleimide reaction, the DBCO-azide cycloaddition can have a significantly poorer rate constant, sometimes requiring longer incubation times (e.g., 48 hours) to achieve high conversion. acs.org The stability of the resulting linkages also differs; the thioether bond from the maleimide-cysteine reaction and the triazole from the DBCO-azide reaction are both generally stable. lumiprobe.cominterchim.fr However, the stability of the thiosuccinimide linkage from maleimide conjugation can sometimes be a concern, with potential for retro-Michael deconjugation, although newer maleimide technologies are addressing this issue. acs.org
Synthetic Strategies and Advanced Derivatization of Sulfo Dbco Peg4 Maleimide and Analogues
General Synthetic Routes for Dibenzocyclooctyne (DBCO) Building Blocks
The dibenzocyclooctyne (DBCO) core is central to the linker's function, enabling strain-promoted azide-alkyne cycloaddition (SPAAC), a highly efficient and biocompatible click chemistry reaction. chempep.combldpharm.comacs.org The synthesis of DBCO and its derivatives, such as aza-dibenzocyclooctyne (DIBAC), involves multi-step processes designed to create the necessary ring strain for rapid, catalyst-free reactions with azides. chempep.comresearchgate.net
A common strategy for synthesizing the DBCO framework begins with commercially available precursors that are built up to form the eight-membered ring structure. For instance, the synthesis of an aza-dibenzocyclooctyne (DIBAC) intermediate often starts with a Sonogashira coupling reaction to form an internal alkyne. encyclopedia.pub This is followed by a sequence of reactions including protection of functional groups, semi-hydrogenation to a cis-alkene, oxidation, and a final reductive amination to close the ring. encyclopedia.pub While these routes involve multiple steps, individual reaction yields are often high. encyclopedia.pub
Another key DBCO derivative, biarylazacyclooctynone (BARAC), which exhibits an even higher reaction rate than DIBAC, is synthesized via different pathways, often involving an acid-promoted rearrangement of a Fischer indole (B1671886) intermediate. researchgate.netencyclopedia.pub However, the synthesis of these highly reactive analogues can be challenging. researchgate.net A significant hurdle in the synthesis of DBCO-containing peptides is the instability of the DBCO group under the strongly acidic conditions (e.g., 95% trifluoroacetic acid) typically used for peptide deprotection and cleavage from the solid-phase resin. nih.govresearchgate.net This often necessitates post-cleavage conjugation strategies or the development of protective measures, such as the use of copper(I) to shield the DBCO moiety from acid-mediated rearrangement. nih.govresearchgate.net
Table 1: Comparison of Common Cyclooctyne (B158145) Cores Used in SPAAC
| Cyclooctyne | Key Features | Relative Reactivity | Synthetic Complexity |
| DBCO (Dibenzocyclooctyne) | High reactivity, good stability, widely used. lumiprobe.combldpharm.com | High | Moderate to High |
| DIBAC (Aza-dibenzocyclooctyne) | High reactivity, often functionalized at the nitrogen atom. researchgate.netencyclopedia.pub | Very High | High |
| BARAC (Biarylazacyclooctynone) | Extremely high reactivity. researchgate.netencyclopedia.pub | Highest | High, stability can be an issue. researchgate.net |
| BCN (Bicyclo[6.1.0]nonyne) | Smaller size, less lipophilic than DBCO. bldpharm.com | Moderate | Lower |
Synthetic Pathways for Maleimide (B117702) Functionalization
The maleimide group is a crucial component for bioconjugation, reacting specifically and efficiently with thiol groups, such as those found in cysteine residues of proteins, to form stable thioether bonds. lumiprobe.comacs.orgsigmaaldrich.com The introduction of this functionality into a larger molecule like Sulfo DBCO-PEG4-Maleimide is typically achieved in the final stages of the synthesis to avoid unwanted reactions of the highly reactive maleimide ring.
One common method involves the reaction of a primary amine with maleic anhydride (B1165640) to form a maleamic acid intermediate, which is then cyclized to the maleimide using a dehydrating agent like acetic anhydride. A more direct approach utilizes pre-activated maleimide derivatives. For example, a molecule with a terminal amine group can be reacted with a maleimide-N-hydroxysuccinimide (NHS) ester, such as 3-maleimidopropionic acid NHS-ester, to form a stable amide bond, thereby incorporating the maleimide moiety. lumiprobe.com
In the context of complex linkers, a heterobifunctional strategy is often employed where a maleimide is introduced at one end of a PEG spacer that has a different reactive group (e.g., a carboxylic acid or an amine) at the other end, ready for coupling to the DBCO portion of the molecule. acs.orgnih.gov For instance, polymers can be functionalized with maleimide groups at their chain ends by using a furan-protected azo-initiator, followed by a retro-Diels-Alder reaction to deprotect the maleimide. acs.orgnih.gov
Methodologies for Incorporating Polyethylene (B3416737) Glycol (PEG) Spacers
Polyethylene glycol (PEG) spacers are integral to modern bifunctional linkers, offering enhanced aqueous solubility, biocompatibility, and flexibility. thermofisher.comnih.govchempep.com The incorporation of a discrete PEG linker, such as a tetra-ethylene glycol (PEG4) unit, provides a defined spacer arm length, which can be critical for optimizing the biological activity of the final conjugate by reducing steric hindrance. thermofisher.comnih.gov
The synthesis of PEG-containing linkers like this compound involves the use of PEG building blocks with reactive functional groups at each end. chempep.com These are typically heterobifunctional PEGs, for example, an amino-PEG-carboxylic acid. The synthesis involves sequential amide bond formations. For instance, the carboxylic acid end of the PEG spacer can be activated (e.g., as an NHS ester) and reacted with an amine-functionalized DBCO. Subsequently, the amine end of the newly formed DBCO-PEG conjugate can be reacted with an activated maleimide precursor, such as maleimide-PEG-NHS ester, to complete the assembly. researchgate.netmedchemexpress.com
Alternatively, PEG chains can be built up or incorporated during solid-phase synthesis. Fmoc-protected amino acids containing oligo-ethylene glycol spacers are commercially available and can be incorporated directly into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. acs.org This allows for precise control over the linker length and composition. acs.org
Table 2: Properties Conferred by PEG Spacers in Bioconjugates
| Property | Description | Reference |
| Hydrophilicity | The repeating ethylene (B1197577) oxide units form hydrogen bonds with water, increasing the solubility of the entire conjugate in aqueous buffers. thermofisher.comrsc.org | thermofisher.com, rsc.org |
| Biocompatibility | PEG is non-toxic and generally non-immunogenic, reducing the potential for adverse reactions in biological systems. chempep.com | chempep.com |
| Reduced Aggregation | By increasing the hydrophilicity and creating a hydration shell, PEG linkers can prevent the aggregation of conjugated biomolecules. thermofisher.com | thermofisher.com |
| Steric Hindrance Reduction | The flexible and extended nature of the PEG chain provides spatial separation between the conjugated molecules, minimizing interference with their biological function. nih.gov | nih.gov |
Strategies for Introducing the Sulfonate Group for Enhanced Hydrophilicity
While the PEG spacer significantly improves water solubility, the introduction of an ionic sulfonate (-SO3H) group provides a substantial, permanent increase in hydrophilicity. researchgate.netportlandpress.com This is particularly advantageous for applications involving highly hydrophobic payloads or for ensuring complete solubility in aqueous media without the need for organic co-solvents. rsc.org
The sulfonate group is typically introduced by reacting a suitable precursor molecule with a sulfonating agent. The choice of agent and reaction conditions is critical to achieve selective sulfonation without causing degradation of other sensitive functional groups in the molecule. numberanalytics.com Common sulfonating agents include:
Sulfur Trioxide Complexes: Complexes of sulfur trioxide with reagents like pyridine, trimethylamine, or dimethylformamide (DMF) are widely used. portlandpress.com These complexes are milder and more selective than free sulfur trioxide, making them suitable for complex organic molecules. The trimethylamine-sulfur trioxide complex, for example, is effective for the sulfation of hydroxyl groups. portlandpress.com
Chlorosulfonic Acid (ClSO₃H): This is a highly reactive agent that can be used for the sulfation of various functional groups, including alcohols and phenols. portlandpress.com
Sulfuric Acid (H₂SO₄): Concentrated or fuming sulfuric acid can be used, but its high reactivity often leads to side reactions and limits its use to more robust substrates. portlandpress.comnumberanalytics.com
In the synthesis of this compound, the sulfonate group is often part of a dedicated building block, such as sulfo-NHS, which is then incorporated into the final structure via an amide linkage. This modular approach avoids exposing the entire complex linker to harsh sulfonation conditions. For instance, a sulfonated porous organic polymer can be synthesized via aromatic electrophilic substitution followed by a sulfonation reaction, demonstrating a method to incorporate sulfonic acid side groups. nih.gov
Chemo-Enzymatic Approaches in Linker Synthesis and Bioconjugation
Chemo-enzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.govacs.orgworktribe.com This approach is increasingly being explored for the synthesis of complex biomolecules and linkers, offering advantages over purely chemical methods, especially when dealing with sensitive substrates or when high stereoselectivity is required.
Enzymes such as lipases, proteases, and glycosyltransferases can be employed to form specific bonds. For example, proteases like papain can catalyze the formation of amide bonds between specific amino acid residues, which can be exploited to link different parts of a bifunctional linker. acs.org Glycosyltransferases are used in the synthesis of complex glycans, which can then be functionalized with linkers for bioconjugation. researchgate.net
While the direct enzymatic synthesis of the this compound linker itself is not commonly reported, enzymes play a significant role in its application. For example, the bioconjugation step, where the linker is attached to a protein, can be enzyme-mediated to achieve site-specificity. Furthermore, chemo-enzymatic methods are invaluable for synthesizing the biomolecules (e.g., glycoproteins, peptides) that are subsequently targeted by these linkers. nih.govworktribe.com A new anomeric linker has been developed to facilitate the purification of glycans prepared by chemo-enzymatic methods, highlighting the synergy between linker technology and enzymatic synthesis. nih.gov
Development of Novel Analogues with Tunable Reactivity and Linker Lengths
The modular nature of this compound allows for extensive modification to fine-tune its properties for specific applications. Research in this area focuses on altering the DBCO core to modulate reactivity and adjusting the PEG linker to control length, solubility, and steric properties. ucl.ac.uk
Tunable Reactivity: The reaction rate of the SPAAC reaction can be adjusted by modifying the structure of the cyclooctyne. As mentioned, derivatives like BARAC have been developed that react significantly faster than the parent DBCO structure. researchgate.netencyclopedia.pub Conversely, for some applications, a slower, more controlled reaction might be desirable. The development of fluorinated DBCO derivatives provides a second-order rate constant intermediate between DIBAC and BARAC, showcasing the ability to fine-tune reactivity. researchgate.net Furthermore, novel peptide tags, such as the "DBCO-tag," have been developed that can accelerate the reaction of specific cysteine residues with DBCO reagents, offering another layer of control and selectivity. pentelutelabmit.com
Tunable Linker Lengths: The length of the PEG spacer is readily adjustable. While PEG4 is common, analogues with varying numbers of ethylene glycol units (e.g., PEG2, PEG8, PEG12, PEG24) are available. broadpharm.commedchemexpress.com Longer PEG chains can further increase the hydrophilicity and hydrodynamic volume of the conjugate, which can be beneficial for improving the pharmacokinetics of therapeutic molecules. rsc.org Shorter linkers may be required in applications where a smaller distance between the conjugated species is necessary, for instance, in some PROTAC (PROteolysis TArgeting Chimera) designs or Förster Resonance Energy Transfer (FRET) probes. medchemexpress.commedchemexpress.com The ability to select a specific PEG length allows for the rational design of bioconjugates with optimized properties for a given biological system. nih.gov
Applications of Sulfo Dbco Peg4 Maleimide in Innovative Chemical Biology Research
Protein and Peptide Bioconjugation in Advanced Research Systems
The dual reactivity of Sulfo DBCO-PEG4-Maleimide makes it a powerful reagent for protein and peptide bioconjugation. This process involves the stable linking of two or more biomolecules. The maleimide (B117702) group first reacts with a cysteine on a protein or peptide. Subsequently, the DBCO group is available to react with a second molecule that has been functionalized with an azide (B81097) group. This allows for the precise and modular construction of complex biomolecular structures for advanced research.
The ability to attach probes to antibodies at specific locations is crucial for creating reliable research tools. This compound facilitates this by targeting cysteine residues. Antibodies can be engineered to have cysteine residues at specific, non-critical locations. The maleimide portion of the linker reacts exclusively with the thiol group of these cysteines, ensuring that the probe is attached at a defined site. axispharm.com This site-specific labeling is superior to random conjugation (e.g., via lysine (B10760008) residues), as it prevents the probe from interfering with the antibody's antigen-binding region, thus preserving its function. Once the antibody is labeled with the linker, the exposed DBCO group can be used to attach an azide-modified fluorescent dye or other reporter molecule, creating a highly specific probe for use in techniques like fluorescence microscopy. chemimpex.com
In the development of antibody-drug conjugates (ADCs) for research, the linker connecting the antibody to the cytotoxic drug is a critical component. chemimpex.comepo.org this compound serves as a non-cleavable ADC linker, meaning it forms a stable bond that is not designed to be broken. medchemexpress.com Its utility lies in creating homogeneous ADC constructs for research purposes. By using antibodies with engineered cysteines, researchers can control the exact site of linker attachment and, therefore, the drug-to-antibody ratio (DAR). epo.org The hydrophilic PEG4 spacer and sulfo group enhance the solubility of the entire ADC construct, which can improve its stability and pharmacokinetic properties in research models. chemimpex.com The DBCO end allows for the efficient, copper-free attachment of an azide-modified payload, simplifying the synthesis process and ensuring a well-defined final product for preclinical evaluation. medchemexpress.com
| Feature of this compound | Function in ADC Research | Benefit |
| Maleimide Group | Reacts with engineered cysteine residues on an antibody. | Enables site-specific conjugation for a uniform drug-to-antibody ratio (DAR). |
| Sulfo & PEG4 Spacer | Increases water solubility of the linker and the final ADC. | Improves stability and may reduce immunogenicity in research models. chemimpex.com |
| DBCO Group | Reacts with an azide-modified drug via copper-free click chemistry. | Provides a highly efficient and stable attachment method, creating a homogeneous ADC. medchemexpress.com |
Understanding protein function often requires labeling with probes without altering the protein's natural activity. This compound is ideal for this purpose. Researchers can introduce a cysteine residue at a specific site on a recombinant protein or enzyme, away from its active or binding sites. The maleimide group of the linker attaches to this specific cysteine. pubcompare.ai This allows for the subsequent attachment of various azide-modified molecules, such as fluorophores for imaging, biotin (B1667282) for purification, or other proteins to study protein-protein interactions. The specificity of the cysteine-maleimide reaction and the bioorthogonal nature of the DBCO-azide reaction ensure that the protein's structure and function remain largely unperturbed, providing reliable data in functional assays. chemimpex.com
The creation of hybrid molecules, such as protein-peptide or protein-oligonucleotide conjugates, is essential for developing novel analytical assays. This compound provides a straightforward method for synthesizing these complex structures. For example, a cysteine-containing protein can be reacted with the linker's maleimide group. broadpharm.com Separately, a peptide or a synthetic DNA/RNA oligonucleotide can be modified to include an azide group. The two components can then be joined using the copper-free click reaction between the DBCO and azide groups. medchemexpress.com These conjugates are used in a variety of research assays, including proximity-ligation assays (for detecting protein interactions) and immuno-PCR (where an oligonucleotide attached to an antibody is used for signal amplification), leading to highly sensitive detection methods.
Cysteine residues in proteins can exist in different chemical states, and their reactivity is often linked to their function and the cellular environment. nih.govnih.gov Chemical proteomics methods use probes to map these reactive cysteines across the entire proteome. In one approach, a maleimide-based probe is used to label accessible and reactive cysteines in a protein sample. researchgate.net While not always using the full this compound structure, related maleimide-alkyne probes are employed in a similar fashion. nih.govresearchgate.net The maleimide reacts with available cysteines, and the alkyne handle (in this case, DBCO) allows for the subsequent attachment of a reporter tag, such as biotin-azide. This enables the enrichment of the labeled peptides for identification and quantification by mass spectrometry, providing a snapshot of cysteine reactivity across thousands of proteins simultaneously. researchgate.net Recent research has developed cell-impermeable sulfonated maleimide probes to specifically capture reactive cysteines on MHC-I-bound peptide antigens on the cell surface. researchgate.net
Development of Protein-Peptide and Protein-Oligonucleotide Conjugates for Analytical Assays
Development of Advanced Molecular Probes and Imaging Agents for Research
This compound is a key building block for creating sophisticated molecular probes and imaging agents for research. chemimpex.com Its bifunctional nature allows it to link a targeting molecule, such as a protein or peptide, to an imaging agent. google.com The process typically involves conjugating the maleimide end of the linker to a cysteine on a targeting protein. google.com The resulting protein-DBCO conjugate can then be reacted with an azide-functionalized imaging moiety. This could be a fluorescent dye for cellular imaging, a chelating agent for carrying a radioisotope for PET imaging, or a contrast agent for MRI. chemimpex.comgoogle.com
For example, a peptide that specifically binds to a receptor on cancer cells can be labeled with this compound. This labeled peptide can then be attached to an azide-containing fluorophore. The resulting probe can be used in cell culture or in animal models to visualize and track cells that express the target receptor, providing valuable insights into biological processes in a research setting. chemimpex.comaxispharm.com
Strategies for Fluorescent Labeling of Biomolecules for Live-Cell Imaging Research
This compound is instrumental in developing strategies for fluorescently labeling biomolecules to visualize and track cellular processes in real-time. chemimpex.comchemimpex.com The compound acts as a heterobifunctional crosslinker, enabling a two-step modular labeling approach that offers high specificity and versatility.
The primary strategy involves two key reactions:
Thiol-Maleimide Conjugation: The maleimide group of this compound reacts with a free thiol group (sulfhydryl, -SH) on a biomolecule, such as a native or engineered cysteine residue on a protein. This reaction forms a stable thioether bond, effectively attaching the DBCO-PEG4 moiety to the target biomolecule. broadpharm.comaxispharm.com This step is typically performed under mild pH conditions (6.5-7.5). medchemexpress.com
Copper-Free Click Chemistry: The DBCO group, now attached to the biomolecule, can be specifically labeled with a fluorescent probe that has been chemically modified to contain an azide group (-N₃). This reaction, known as strain-promoted alkyne-azide cycloaddition (SPAAC), proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells. medchemexpress.com
This modular approach allows researchers to first tag a protein of interest with the DBCO handle and then introduce a variety of azide-containing fluorescent dyes, enabling multicolor imaging and flexible experimental design. The bioorthogonality of the click reaction ensures that the labeling is highly specific, minimizing background noise and interference with cellular processes.
| Component | Role in Labeling Strategy | Key Features |
| Target Biomolecule | The molecule to be visualized. | Must possess a free thiol group (e.g., cysteine residue in a protein). |
| This compound | The heterobifunctional linker. | Maleimide group reacts with thiols; DBCO group reacts with azides. broadpharm.comaxispharm.com |
| Azide-Functionalized Fluorophore | The imaging agent. | A fluorescent dye (e.g., Cy5, Rhodamine) modified with an azide group for click chemistry. nih.gov |
| Resulting Conjugate | The fluorescently labeled biomolecule. | Enables real-time tracking and visualization in live-cell imaging experiments. chemimpex.comchemimpex.com |
Synthesis of Radiotracers and Radiopharmaceutical Precursors for Preclinical Imaging Studies
In the field of preclinical imaging, particularly Positron Emission Tomography (PET), this compound serves as a critical linker for synthesizing radiotracers. PET imaging relies on molecules labeled with positron-emitting radioisotopes, such as Fluorine-18 (¹⁸F), to visualize and quantify biological processes in vivo. google.comgoogle.com
The synthesis strategy mirrors that of fluorescent labeling but uses a radioisotope instead of a fluorophore. Researchers first conjugate this compound to a targeting biomolecule, such as an antibody fragment or a peptide that specifically binds to a cancer marker. google.com This is achieved via the maleimide-thiol reaction with a cysteine residue on the biomolecule. google.com The resulting DBCO-functionalized biomolecule is then reacted with a small, azide-containing prosthetic group that has been labeled with ¹⁸F. mdpi.com The copper-free click reaction (SPAAC) ensures a rapid and high-yield conjugation, producing the final ¹⁸F-radiolabeled probe. google.commdpi.com
This method has been successfully used to develop radiotracers for imaging specific targets, such as the PD-L1 protein, which is a key target in cancer immunotherapy. google.com The ability to use the same linker to create probes for different imaging modalities underscores its versatility in preclinical research.
| Study Area | Targeting Ligand | Linker & Reaction | Radiotracer & Findings |
| Oncology Imaging | Protein or peptide with C-terminal cysteine | This compound used to attach DBCO handle via maleimide-thiol chemistry. | An ¹⁸F-labeled azide prosthetic group is attached via SPAAC, creating a PET tracer. google.comgoogle.com |
| Peptide Labeling | Bombesin peptide derivative with DBCO | An ¹⁸F-labeled azide synthon is attached via SPAAC. | The reaction proceeds with high efficiency in human plasma, demonstrating its utility for creating cancer-targeting peptides. mdpi.com |
| Antibody Fragment Labeling | cRGD peptide dimer with DBCO | An ¹⁸F-labeled azide precursor is attached via SPAAC. | The method yields a radiolabeled peptide with high purity, suitable for imaging applications. mdpi.com |
Design of Affinity Tags and Capture Reagents for Biomolecular Detection
This compound facilitates the design of sophisticated affinity tags and capture reagents for detecting and isolating biomolecules from complex mixtures. This application is crucial for diagnostics and for studying protein interactions and modifications. chemimpex.comchemimpex.com
A common strategy involves using the linker to attach a capture tag, such as biotin, to a specific protein of interest. First, the protein is functionalized using this compound, which targets a cysteine residue. This step attaches the DBCO handle to the protein. Next, an azide-modified biotin molecule is "clicked" onto the DBCO group. The resulting biotinylated protein can then be easily detected or captured from a cell lysate using streptavidin-coated surfaces or beads, which exhibit an extremely high affinity for biotin. nih.gov
This approach allows for the specific pull-down and enrichment of target proteins for further analysis, such as mass spectrometry. A recent study utilized this principle in a platform designed to map reactive cysteines within the entire set of peptides presented by immune cells (the immunopeptidome), showcasing the linker's utility in advanced proteomics research. broadpharm.combroadpharm.com
| Reagent Component | Function | Example Application |
| Cysteine-Containing Protein | The target for detection or capture. | A specific enzyme or cell-surface receptor. |
| This compound | Covalently links the DBCO handle to the protein. | Reacts with a protein's thiol group to form a stable bond. broadpharm.com |
| Azide-Biotin | The affinity tag. | Clicks onto the DBCO handle, labeling the protein with biotin. nih.gov |
| Streptavidin | The capture agent. | Immobilized on a bead or surface, it binds tightly to the biotinylated protein for isolation. |
Engineering Targeted Biomolecule Delivery Systems in Research
This compound is a key enabler in the research and development of targeted delivery systems. Its bifunctional nature allows for the precise assembly of complex nanocarriers designed to deliver therapeutic payloads, such as drugs or peptides, to specific cells or tissues.
Functionalization of Nanoparticles and Liposomes for Directed Delivery Studies
In research focused on targeted drug delivery, this compound is used to functionalize the surfaces of nanocarriers like nanoparticles and liposomes. axispharm.com The PEG spacer component of the linker improves the biocompatibility and solubility of these carriers, while the reactive ends allow for the attachment of targeting ligands. axispharm.com
For instance, a research strategy could involve modifying the surface of silica (B1680970) nanoparticles with thiol groups. This compound can then be used to attach a DBCO handle to these nanoparticles. Subsequently, an azide-modified targeting ligand, such as an antibody or peptide that recognizes a tumor-specific antigen, can be clicked onto the nanoparticle surface. acs.org This creates a targeted nanoparticle-drug conjugate capable of selectively accumulating in cancer tissues. Similarly, liposomes can be functionalized with targeting molecules to enhance their delivery of encapsulated drugs to specific cells, a strategy explored in liposome-assisted metabolic glycan labeling. medchemexpress.comnih.gov
| Nanocarrier | Functionalization Strategy | Research Goal |
| Silica Nanoparticles | Surface modified with thiol groups, reacted with this compound, followed by clicking an azide-targeting ligand. | To create targeted nanoparticle-drug conjugates for enhanced delivery to cancer cells. acs.org |
| Liposomes | Prepared with maleimide-functionalized lipids, allowing conjugation of thiol-containing antibodies or ligands. | To create targeted liposomes for delivering encapsulated agents to specific cell types, such as HER2-positive cancer cells. nih.gov |
| Nano-emulsions | Functionalized using amphiphilic polymers that could incorporate maleimide groups for subsequent conjugation. | To create tunable and functionalized nano-emulsions for various biomedical applications. broadpharm.com |
Surface Modification of Biomaterials and Hydrogels for Controlled Release Research
The surface properties of biomaterials and hydrogels can be precisely engineered using this compound to control the release of therapeutic agents and influence cell behavior. Hydrogels, which are water-swollen polymer networks, are widely used in tissue engineering and regenerative medicine as scaffolds that mimic the natural extracellular matrix. google.comacs.org
By incorporating thiol groups into a hydrogel matrix (e.g., a thiolated collagen or alginate), researchers can use this compound to decorate the hydrogel with DBCO handles. acs.org These handles then serve as anchor points for attaching azide-functionalized biomolecules, such as growth factors, peptides, or small molecule drugs, via copper-free click chemistry. This surface modification allows for the controlled, localized presentation of bioactive signals to encapsulated or surrounding cells. This strategy is being explored to create hydrogels that can promote tissue regeneration or achieve sustained, localized release of therapeutics. google.com
| Biomaterial | Modification Strategy | Desired Outcome in Research |
| Thiolated Collagen Hydrogel | Cross-linked with a PEG-maleimide linker. While not directly using the DBCO end, this establishes the maleimide-thiol reaction's utility in hydrogel formation. acs.org | Creation of cell-compatible, self-healing hydrogels for cell encapsulation and delivery. acs.org |
| Alginate Hydrogel | Alginate is modified to contain azide groups, then cross-linked with multi-arm PEG-DBCO linkers. | Formation of structurally stable hydrogels under mild conditions for biomedical applications. google.com |
| Generic Thiol-Biomaterial | Surface thiols are reacted with this compound to introduce DBCO groups. Azide-functionalized growth factors are then clicked onto the surface. | Controlled presentation of bioactive molecules to guide cell fate and promote tissue repair. |
Development of Polymersomes for Encapsulation and Targeted Release in Model Systems
Polymersomes are self-assembled vesicles made from amphiphilic block copolymers that can encapsulate both hydrophilic and hydrophobic molecules, making them promising nanocarriers for drug delivery. This compound has been pivotal in the development of targeted polymersomes for research in cancer therapy. nih.govacs.org
In a notable study, researchers developed polymersomes to deliver a stapled peptide drug (ATSP-7041) to treat Diffuse Large B-Cell Lymphoma. nih.govacs.org They used this compound to functionalize an anti-CD19 antibody fragment (Fab). The maleimide group of the linker reacted with a specific cysteine residue on the Fab, attaching a DBCO click handle. These DBCO-modified Fabs were then conjugated to the surface of azide-containing polymersomes via a SPAAC reaction. nih.govacs.org
This approach resulted in CD19-targeted polymersomes that could specifically bind to and be internalized by lymphoma cells. The targeted delivery of the peptide drug led to delayed tumor growth and prolonged survival in a preclinical mouse model, demonstrating the power of this chemical strategy to create highly specific and effective delivery systems for research. nih.govacs.org
| Component | Description | Role in Targeted System |
| Polymersome | Self-assembled vesicle made of PEG-SS-PPS copolymers, functionalized with azide groups. | Encapsulates the therapeutic stapled peptide, ATSP-7041. nih.gov |
| Anti-CD19 Fab | Antibody fragment that specifically recognizes the CD19 antigen on lymphoma cells. | The targeting ligand. nih.govacs.org |
| This compound | Links the Fab to the polymersome. | The maleimide group binds to a cysteine on the Fab, and the DBCO group clicks onto the polymersome's azide groups. nih.govacs.org |
| Research Finding | The resulting αCD19-PSOMs delivered the peptide drug specifically to tumor cells, enhancing therapeutic efficacy in a preclinical model. | This work provides a proof-of-concept for antigen-specific targeting of polymersome nanomedicines. acs.org |
Contributions to Complex Biological System Interrogation
The unique characteristics of this compound facilitate advanced studies into the intricate workings of biological systems. Its ability to link different biomolecules with high specificity and efficiency is instrumental in building the sophisticated molecular probes and assemblies needed to dissect cellular processes in vitro and in model organisms.
Proteolysis Targeting Chimeras (PROTACs) are innovative bifunctional molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. medchemexpress.comxcessbio.com A PROTAC consists of two distinct ligands connected by a chemical linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. xcessbio.com The linker's role is paramount, as its length, flexibility, and chemical nature dictate the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for subsequent ubiquitination and degradation of the target protein.
This compound serves as an advanced, PEG-based linker for PROTAC synthesis. medchemexpress.commedchemexpress.combiocat.com Its heterobifunctional nature is exploited to connect the two ligand-bearing components. For instance, a protein-of-interest ligand containing a cysteine residue can be conjugated to the maleimide end of the linker. The E3 ligase-binding moiety, modified with an azide group, can then be attached via the copper-free SPAAC reaction with the linker's DBCO group. medchemexpress.comthermofisher.com This modular, click-chemistry-based approach simplifies the synthesis of a library of PROTACs with varying linker compositions for optimizing degradation efficiency. The hydrophilic PEG4 spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC, while the sulfonate group further increases water solubility, which is beneficial for biological assays. chemimpex.comchemimpex.com
Gene therapy holds immense promise, but its success is heavily dependent on the development of delivery vectors that can specifically and efficiently target desired cell types. Viral vectors, such as adeno-associated viruses (AAVs) and lentiviruses, are commonly used but often require modification to alter their natural tropism and direct them to specific tissues or cells. google.comvirologyresearchservices.com
This compound provides a robust chemical tool for the covalent surface functionalization of viral vectors. google.com This strategy allows for the attachment of targeting ligands (e.g., antibodies, peptides) to the viral capsid, thereby reprogramming the vector's specificity. The process typically involves two key steps:
Reaction with Viral Capsid: In one approach, cysteine residues are genetically engineered onto the surface of the viral capsid proteins. The maleimide group of this compound is then reacted with these exposed thiols, tethering the DBCO-PEG4 moiety to the virus surface. google.com
Attachment of Targeting Ligand: The DBCO-functionalized virus can then be conjugated to a targeting ligand that has been modified with an azide group. This second reaction proceeds via the highly efficient and bioorthogonal SPAAC mechanism. google.com
This method creates a stable, covalent linkage that is less susceptible to interference from components in the biological environment compared to non-covalent methods. Research has demonstrated this approach for modifying lentiviral and AAV vectors, enabling the retargeting of these viruses to specific cell surface receptors like HER2 for focused gene delivery in research models.
Understanding how ligands interact with cell surface receptors to trigger signaling or internalization is fundamental to cell biology and drug development. This compound facilitates the creation of sophisticated probes to study these dynamic processes. The linker can be used to conjugate a protein of interest (e.g., an antibody or growth factor) to a reporter molecule (e.g., a fluorescent dye) or another functional tag.
A powerful strategy involves metabolic labeling, where cells are cultured with an azide-modified sugar, leading to the presentation of azide groups on cell-surface glycoproteins. mdpi.com A researcher could first conjugate a specific antibody to the maleimide group of this compound. This antibody-linker conjugate can then be introduced to the azide-labeled cells, where the DBCO group will "click" specifically to the cell surface, effectively tethering the antibody to the cell membrane via the glycocalyx. This allows for precise investigation of:
Receptor Clustering: By using a fluorescently tagged linker, one can visualize the distribution and potential clustering of membrane proteins upon binding.
Cellular Uptake: The internalization of the antibody-receptor complex can be tracked over time using imaging techniques. researchgate.netnih.gov
Target Engagement: The specific and covalent nature of the click reaction ensures that the probe is securely attached, allowing for quantitative studies of ligand binding to cell surfaces. nih.gov
Studies using similar DBCO-based bioconjugation techniques have successfully quantified the uptake of functionalized nanocarriers into cells, demonstrating the power of this approach to dissect mechanisms of cellular entry. researchgate.netnih.gov
The creation of functional nanosystems often requires the precise assembly of multiple components, such as targeting moieties, therapeutic payloads, and imaging agents, onto a central scaffold like a nanoparticle or polymer. mdpi.com The orthogonal reactivity of this compound is exceptionally well-suited for this type of molecular engineering. chemimpex.com
It allows for a programmed, stepwise assembly process. For example, a thiol-containing targeting peptide could first be attached to a nanoparticle surface via a maleimide reaction. In a separate step, this compound could be used to functionalize a payload molecule (e.g., a DNA oligonucleotide or a small-molecule drug) that contains a free thiol. This payload-linker conjugate, now bearing a reactive DBCO group, can be clicked onto a nanoparticle scaffold that has been pre-functionalized with azide groups. This precise control over the placement and stoichiometry of different components is crucial for developing effective systems for in vitro diagnostics, targeted delivery models, and biosensing applications. chemimpex.comchemimpex.com The PEG4 spacer provides flexibility and helps to avoid steric hindrance between the conjugated components, while the sulfo group maintains the water solubility of the intermediates and the final nanosystem. chemimpex.com
Characterization and Analytical Methodologies for Sulfo Dbco Peg4 Maleimide Conjugates
Spectroscopic Methods for Conjugate Verification (e.g., NMR, UV-Vis)
Spectroscopic methods are fundamental for confirming the successful formation of conjugates and for tracking the progress of the conjugation reactions.
UV-Vis Spectroscopy is a readily accessible technique for monitoring the conjugation process. The DBCO moiety has a characteristic absorbance peak around 309-310 nm. broadpharm.comrsc.orgrsc.org As the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between the DBCO group and an azide-functionalized molecule proceeds, the intensity of this peak diminishes, providing a real-time method to follow the reaction's progress. rsc.orgaatbio.com Similarly, the reaction between the maleimide (B117702) group and a thiol can be monitored by the decrease in the maleimide absorbance peak around 293-300 nm. rsc.org Once the conjugate is formed, the disappearance of these characteristic peaks confirms the successful reaction of both the DBCO and maleimide functionalities. Furthermore, the formation of the triazole ring in the SPAAC reaction can sometimes be observed as a new, albeit often subtle, shoulder in the UV-Vis spectrum around 312-340 nm. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR, provides detailed structural information about the conjugate. While the complexity of biomacromolecules can make full spectral assignment challenging, key structural features of the Sulfo DBCO-PEG4-Maleimide linker can be identified. For instance, the aromatic protons of the DBCO group typically appear as a multiplet in the range of δ 6.5–7.5 ppm, and the methylene (B1212753) protons of the PEG4 spacer are observed around δ 3.5–3.7 ppm. researchgate.net The disappearance of the vinyl protons of the maleimide group (around δ 6.7 ppm) and the appearance of new signals corresponding to the thioether linkage confirm successful thiol conjugation.
Chromatographic Techniques for Purity Assessment and Product Isolation (e.g., HPLC, SEC)
Chromatographic methods are indispensable for both the purification of the final conjugate and the assessment of its purity.
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. sepax-tech.comnih.gov This technique is highly effective for separating the larger bioconjugate from smaller, unreacted starting materials like the this compound linker and smaller biomolecules. sepax-tech.comnih.gov SEC is a primary method for removing excess, unreacted PEGylated linkers and for analyzing the extent of aggregation in the final product. sepax-tech.comlcms.cz While SEC can efficiently separate native proteins from their PEGylated counterparts, its resolution may be insufficient to separate species with only small differences in PEGylation extent, especially for larger proteins. nih.gov
High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC), is a powerful tool for assessing the purity of the conjugate and for separating different conjugate species. RP-HPLC separates molecules based on their hydrophobicity. The conjugation of the relatively hydrophobic this compound linker to a biomolecule will alter its retention time on a reversed-phase column compared to the unconjugated biomolecule. sepax-tech.com This allows for the separation of the desired conjugate from unreacted starting materials and byproducts. researchgate.netnih.govuu.nl RP-HPLC can also often resolve positional isomers of the conjugate, which may have slightly different hydrophobicities. nih.gov
Table 1: Comparison of Chromatographic Techniques for Conjugate Analysis
| Technique | Principle of Separation | Primary Application | Advantages | Limitations |
|---|---|---|---|---|
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Volume | Purification, Aggregate Analysis | Mild conditions, preserves native structure | Limited resolution for species of similar size |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Purity Assessment, Isomer Separation | High resolution, sensitive | Can be denaturing for some proteins |
Mass Spectrometry for Molecular Weight Confirmation and Homogeneity Assessment
Mass Spectrometry (MS) is a crucial technique for the unambiguous confirmation of the molecular weight of the this compound conjugate. rsc.org Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used. rsc.orgrsc.org By comparing the experimentally determined molecular weight with the theoretical mass of the expected conjugate, the successful formation of the covalent bond can be definitively established. Furthermore, mass spectrometry can reveal the homogeneity of the product. The presence of multiple peaks can indicate a mixture of species, such as unreacted starting materials, conjugates with varying degrees of labeling, or different positional isomers. rsc.orgresearchgate.net
Quantification of Conjugation Efficiency and Degree of Labeling
Determining the efficiency of the conjugation reaction and the average number of linker molecules attached to the biomolecule (the degree of labeling, or DOL) is essential for producing consistent and well-characterized conjugates.
UV-Vis Spectroscopy can be used to estimate the DOL. For the DBCO moiety, the molar extinction coefficient at its absorbance maximum (around 309 nm) can be used to calculate the concentration of the incorporated linker. rsc.org By also measuring the protein concentration (often at 280 nm, with a correction factor for the linker's absorbance at that wavelength), the ratio of linker to protein can be determined. broadpharm.com
A common method for quantifying unreacted maleimide groups, and thus indirectly determining conjugation efficiency, is the use of a thiol-reactive probe like Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB). acs.orgresearchgate.net This reagent reacts with free thiols to produce a colored product that can be quantified spectrophotometrically. By measuring the amount of unreacted thiol in a sample after the conjugation reaction, the amount that has reacted with the maleimide can be calculated. acs.orgresearchgate.net
The conjugation efficiency can be determined by quantifying the unbound ligand using liquid chromatography techniques like HPLC. researchgate.netnih.govuu.nl By separating the reaction mixture and quantifying the peak corresponding to the unreacted, labeled molecule, the percentage of that molecule that has been successfully conjugated can be calculated. Research has shown that optimizing reaction parameters such as the molar ratio of reactants, reaction time, and pH can significantly increase conjugation efficiency. For example, studies on maleimide-thiol conjugations have shown efficiencies ranging from 58% to 84% depending on the specific biomolecule and reaction conditions. researchgate.netnih.govuu.nl
Table 2: Methods for Quantifying Conjugation Efficiency and Degree of Labeling
| Method | Analyte Measured | Principle | Application |
|---|---|---|---|
| UV-Vis Spectroscopy | DBCO or Maleimide | Change in absorbance upon reaction | Real-time reaction monitoring, DOL estimation |
| Ellman's Reagent Assay | Free Thiols | Spectrophotometric quantification of a colored product | Determination of maleimide reaction efficiency |
| HPLC | Unbound Ligand | Chromatographic separation and quantification | Precise measurement of conjugation efficiency |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Comparative Analysis and Future Research Trajectories
Advantages of Sulfo DBCO-PEG4-Maleimide Over Conventional Bioconjugation Reagents
This compound distinguishes itself from conventional bioconjugation reagents through a combination of enhanced efficiency, biocompatibility, and chemical specificity. These attributes make it a powerful tool for creating complex biomolecular constructs, from antibody-drug conjugates (ADCs) to sophisticated imaging agents. chemimpex.com
Superior Biocompatibility and Reaction Efficiency in Aqueous Buffers
A primary advantage of this compound lies in its facilitation of copper-free click chemistry. broadpharm.com The strain-promoted alkyne-azide cycloaddition (SPAAC) between the DBCO group and an azide-modified molecule proceeds efficiently under mild, aqueous buffer conditions without the need for cytotoxic copper catalysts. interchim.fr This is a significant improvement over traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), enhancing the biocompatibility of the conjugation process, which is crucial for in vivo applications and for maintaining the integrity of sensitive biological samples. interchim.fr
The maleimide (B117702) moiety is designed to react specifically with thiol groups (sulfhydryls) typically found in cysteine residues of proteins and peptides. broadpharm.comcd-bioparticles.net This reaction is highly efficient within a pH range of 6.5 to 7.5, forming a stable thioether bond. interchim.fr At a neutral pH of 7, the maleimide group is approximately 1,000 times more reactive toward a free sulfhydryl than toward an amine, allowing for highly specific targeting. interchim.fr This contrasts with methods that are more prone to side reactions or require harsh conditions that can denature proteins. nih.gov
| Feature | This compound (SPAAC) | Conventional Reagents (e.g., CuAAC, NHS Esters) |
| Catalyst Requirement | None (Copper-free) interchim.fr | Copper(I) (cytotoxic) interchim.fr or other catalysts |
| Reaction Conditions | Mild aqueous buffers, physiological pH interchim.frinterchim.fr | Often requires organic co-solvents, specific pH ranges |
| Biocompatibility | High; suitable for in vivo applications interchim.fr | Lower; catalyst toxicity is a concern interchim.fr |
| Reaction Specificity | High (DBCO reacts only with azides) interchim.fr | Can have side reactions (e.g., NHS ester hydrolysis) rsc.org |
Enhanced Solubility and Reduced Non-Specific Interactions due to PEG Spacer
The inclusion of both a sulfonate group and a hydrophilic PEG4 spacer arm is a key design feature that significantly enhances the water solubility of this reagent. chemimpex.comaxispharm.com The sulfo group makes the molecule highly water-soluble, while the flexible PEG spacer further improves its solubility characteristics in aqueous media. axispharm.com This is a marked advantage over non-PEGylated or non-sulfonated DBCO reagents, which often exhibit poor aqueous solubility, leading to aggregation or precipitation when labeling biomolecules like antibodies. interchim.frnih.gov
The PEG spacer also serves to reduce non-specific binding and immunogenicity. chemimpex.comaxispharm.com By creating a hydrated shell around the conjugate, the PEG linker minimizes unwanted interactions with other proteins and surfaces, which is critical for applications like targeted drug delivery and diagnostics to reduce background signal and improve pharmacokinetic profiles. chemimpex.comaxispharm.com
| Property | Impact of Sulfo & PEG4 Moiety | Conventional Reagent Comparison |
| Aqueous Solubility | Significantly improved, often making the entire conjugate water-soluble. axispharm.com | Can be low, often requiring organic co-solvents which may harm biomolecules. interchim.fr |
| Aggregation | Reduced or eliminated during labeling of biomolecules. interchim.fr | Prone to aggregation, especially with hydrophobic reagents. nih.gov |
| Non-Specific Binding | Minimized due to the hydrophilic nature of the PEG spacer. axispharm.com | Higher potential for non-specific interactions, leading to background noise. |
| Immunogenicity | Reduced, improving the in vivo pharmacokinetic profile of the conjugate. chemimpex.com | Can be higher, potentially leading to faster clearance of the conjugate. |
Orthogonality with Other Bioorthogonal Chemistries
The SPAAC reaction is bio-orthogonal, meaning the DBCO and azide (B81097) groups are essentially inert to the vast array of functional groups present in biological systems, such as amines and carboxylates. interchim.fraxispharm.com They react specifically and exclusively with each other. interchim.fr This allows for precise and controlled conjugation without interfering with the native structure or function of the biomolecules involved. axispharm.com
This orthogonality is a significant advantage. For instance, a researcher can use the maleimide end of this compound to react with a cysteine on a protein, and then use the DBCO end to click onto an azide-modified nanoparticle or imaging dye. This dual-reaction capability allows for the construction of complex, multi-component systems that would be difficult to assemble using less specific conjugation methods. The DBCO-azide reaction's specificity ensures that it will not cross-react with other chemistries, enabling multi-step, sequential labeling strategies. interchim.fr
Limitations and Challenges in Current Research Applications
While this compound offers substantial benefits, researchers must also consider its limitations and the challenges associated with its application. These considerations are vital for optimizing experimental design and for driving the development of next-generation bioconjugation reagents.
Considerations for Steric Hindrance in High Molecular Weight Conjugates
One potential challenge is steric hindrance, particularly when working with large, complex biomolecules. Research involving the conjugation of similarly structured amine-reactive PEGylated DBCO reagents to hyaluronic acid has suggested that the relatively high molecular weight and bulky nature of the DBCO-PEG moiety can sometimes lead to lower reaction efficiency compared to smaller reagents. mdpi.com This steric bulk might impede the accessibility of the reactive maleimide or DBCO group to its target, especially if the target functional group (a cysteine's thiol or an azide) is located within a sterically crowded region of a folded protein or other macromolecule. Careful selection of the conjugation site or optimization of linker length may be necessary to overcome this challenge.
Optimization for Diverse Biological Environments and Reaction Conditions
The reactivity of the maleimide group is highly dependent on pH. interchim.fr While it is highly specific for thiols at a neutral pH of 6.5-7.5, its stability decreases at higher pH values (>7.5), where it becomes more susceptible to hydrolysis and can exhibit off-target reactivity towards primary amines (e.g., lysine (B10760008) residues). interchim.fr This necessitates careful control of buffer conditions during conjugation. Furthermore, the stability of the resulting thioether bond has been a subject of discussion, with some studies indicating it can undergo retro-Michael addition, particularly in the presence of excess free thiols in the biological environment, potentially leading to deconjugation over time.
While the sulfo group greatly enhances water solubility, there are still limits. Concentrated stock solutions often need to be prepared in an organic solvent like DMSO or DMF before dilution into the final aqueous reaction buffer. interchim.fr High concentrations of these organic co-solvents (e.g., >10-15% DMF or DMSO) can cause some proteins to precipitate, requiring careful optimization of the final reaction volume and composition. interchim.fr
Emerging Trends and Innovations in Bioorthogonal Linker Design
Bioorthogonal chemistry has become a cornerstone of molecular science, providing powerful tools for drug discovery, imaging, and molecular biology. eurjchem.com The field is characterized by rapid innovation, with several emerging trends shaping the design of next-generation linkers. eurjchem.comresearchgate.net
Recent advancements have focused on expanding the toolkit of bioorthogonal reactions beyond the well-established Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC). eurjchem.comresearchgate.net Key innovations include the development of novel fluorogenic probes, improved catalysts, and enhanced reaction conditions that increase the efficiency and utility of these reactions. eurjchem.comresearchgate.net Strain-promoted azide-alkyne cycloaddition (SPAAC), the reaction utilized by the DBCO moiety of this compound, is a prime example of a copper-free click chemistry reaction that has gained widespread use due to its biocompatibility. magtech.com.cnbiochempeg.com
Innovations in linker design are not just about new reactive groups but also about the spacers that connect them. Polyethylene (B3416737) glycol (PEG) spacers, like the PEG4 in this compound, are prized for their ability to increase water solubility, reduce aggregation, and minimize immunogenicity. rsc.orgchempep.com Current research is exploring how the architecture of these PEG spacers—such as linear versus branched configurations—can be manipulated to enhance the properties of the final conjugate, like shielding a hydrophobic drug payload to improve its therapeutic index. americanpharmaceuticalreview.com
Another significant trend is the development of bioorthogonally cleavable linkers. umn.edu These linkers allow for the release of a conjugated molecule under specific, externally controlled conditions, which is highly desirable for applications like drug delivery. umn.edu Researchers are designing linkers that can be cleaved by triggers that are absent in biological systems, providing precise control over the release of a payload. umn.edu
Furthermore, there is a growing interest in bioorthogonal catalysis, where small-molecule catalysts are used to facilitate bioorthogonal reactions within living systems. eurjchem.com This approach expands the possibilities for site-specific labeling of biomolecules beyond traditional click chemistry. eurjchem.com The ultimate goal is to develop bioorthogonal reactions that can form native chemical linkages, such as amides or esters, within a living organism. acs.org
Table 1: Comparison of Bioorthogonal Reactions This table is interactive. Click on the headers to sort the data.
Future Research Directions: Expanding the Scope of this compound Applications
The unique trifunctional nature of this compound, which combines the specific reactivity of a maleimide and a DBCO group with the beneficial properties of a PEG spacer, positions it as a valuable tool for future research.
Development of Next-Generation Multi-Functional Conjugates
A promising area of research is the creation of multi-functional conjugates, where a single biomolecule is decorated with multiple entities, each with a distinct function. nih.govcam.ac.uk For example, a trifunctional linker could be used to attach both a targeting agent and a therapeutic payload to an antibody, creating a highly specific and potent therapeutic. nih.gov The development of such "chemically programmed antibodies" allows a single antibody to be directed to multiple targets by conjugating it to different antigen-specific molecules. nih.gov
The synthesis of dual-drug antibody-drug conjugates (ADCs) is another exciting frontier. sci-hub.se By using a heterotrifunctional linker, it is possible to attach two different cytotoxic drugs to a single antibody. sci-hub.se This approach could lead to synergistic anticancer effects and help to overcome drug resistance. sci-hub.se
Integration into Automated Bioconjugation Workflows
The synthesis of bioconjugates, particularly for therapeutic applications like ADCs, can be a labor-intensive manual process. rsc.orgrsc.org There is a significant push to develop automated, high-throughput platforms for bioconjugation to accelerate research and development. rsc.orgmdpi.comnih.gov
Self-driving labs (SDLs) are emerging as a powerful tool for automating the synthesis and characterization of ADCs. rsc.orgrsc.org These robotic platforms can perform conjugations, analyze the products, and iteratively adjust reaction conditions to achieve a desired outcome. rsc.orgrsc.org Linkers like this compound, with their well-defined and reliable reactivity, are ideally suited for such automated workflows. acs.org The use of continuous flow microreactor technology is another approach being explored to make ADC synthesis more efficient and scalable. researchgate.net
Table 2: Enabling Technologies for High-Throughput Bioconjugation This table is interactive. Click on the headers to sort the data.
Novel Applications in Systems Biology and Synthetic Biology
The precise and bioorthogonal nature of linkers like this compound opens up new avenues for research in systems biology and synthetic biology.
In systems biology , which aims to understand the complex interactions within biological systems, chemical probes are invaluable tools. plos.orgnumberanalytics.combeilstein-institut.de These probes, often constructed using bioorthogonal linkers, can be used to modulate specific biological pathways and elucidate the functions of individual components. numberanalytics.comnih.gov For example, a small molecule could be attached to a protein of interest, allowing researchers to track its movement and interactions within a living cell. plos.org This approach is particularly useful for studying biomolecules like glycans, lipids, and nucleic acids that cannot be easily tagged with genetically encoded reporters like GFP. nih.gov
Synthetic biology involves the design and construction of new biological parts, devices, and systems. cshlpress.comdanaher.comnih.gov Bioorthogonal conjugation is a key enabling technology in this field, allowing for the precise assembly of these synthetic components. acib.at For instance, researchers can incorporate non-canonical amino acids with bioorthogonal reactive handles into proteins. acib.at These handles can then be used to attach other molecules, creating proteins with novel functions or properties. acib.at This could lead to the development of new therapeutic proteins with improved stability or plasma half-life, or the construction of entirely new biological circuits. nih.govacib.atfrontiersin.org
Compound Names Mentioned in this Article
this compound
4-Dibenzocyclooctynol (DIBO)
tetramethylthiocycloheptyne sulfoximine (B86345) (TMTHSI)
monomethyl auristain E (MMAE)
pyrrolobenzodiazepine dimer (PBD)
tris(2-carboxyethyl)phosphine (B1197953) (TCEP)
dihydrolipoic acid (DHLA)
maleimidocaproyl-valine-citrulline-p-amino-benzyloxycarbonyl monomethylauristatin E (vcMMAE)
PEG-SU-Lys-Lys-mal
LLP2A
azidocoumarin
BCN
DIBAC
SN-38
1-β-D-Ara-C
dipyridyl-s-tetrazine
vinylboronic acids (VBAs)
divinylpyrimidine (BisDVP)
Exenatide
Herceptin
MMAF
durvalumab
brentuximab
cetuximab
gemtuzumab
pegamotecan
azidopropylamine
Conclusion
Summary of Sulfo DBCO-PEG4-Maleimide's Impact on Chemical Biology Research
This compound has emerged as a powerful and versatile tool in chemical biology, significantly impacting the field by enabling more precise and efficient construction of complex biomolecular conjugates. Its well-defined structure, featuring three key components—a sulfonate group, a dibenzocyclooctyne (DBCO) moiety, and a maleimide (B117702) group, connected by a polyethylene (B3416737) glycol (PEG) spacer—addresses several critical challenges in bioconjugation.
The primary impact of this heterobifunctional crosslinker stems from its dual and orthogonal reactivity. scbt.comchemscene.com The maleimide group reacts specifically with thiol (sulfhydryl) groups found in cysteine residues of proteins, while the DBCO group participates in copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with azide-modified molecules. broadpharm.combroadpharm.com This orthogonality allows for controlled, sequential conjugation, minimizing the formation of unwanted homodimers or polymers, which is a common issue with homobifunctional linkers. rsc.orgthermofisher.comthermofisher.com
The inclusion of the hydrophilic PEG4 spacer and the sulfo group confers significant advantages. thermofisher.com These features enhance the water solubility of the reagent and the resulting bioconjugate, which is crucial for working with biomolecules in aqueous physiological buffers and preventing aggregation. broadpharm.comchemimpex.com Furthermore, the PEG spacer increases the hydrodynamic size of the conjugate, which can prolong its circulation time in vivo by reducing renal clearance, and it can mask the conjugate from the immune system, thereby reducing immunogenicity. wikipedia.org
These properties have made this compound instrumental in several key research areas:
Antibody-Drug Conjugates (ADCs): The linker is highly valuable for creating ADCs, where a cytotoxic drug (often azide-modified) is attached to a thiol-containing antibody. rsc.orgchemimpex.comnih.gov The precise control offered by the linker ensures a more homogenous product, which is critical for therapeutic efficacy and safety.
Protein Labeling and Imaging: Researchers use this compound to attach fluorescent probes, biotin (B1667282) tags, or other reporter molecules to proteins for visualization and tracking of biological processes. chemimpex.comrsc.org
Nanoparticle and Surface Functionalization: The linker facilitates the attachment of proteins, peptides, or other biomolecules to nanoparticles or surfaces for applications in targeted drug delivery, diagnostics, and biosensors. scbt.commdpi.comacs.org
The combination of water solubility, biocompatibility, and highly specific orthogonal reactivity in a single reagent has streamlined complex conjugation protocols, making advanced biomolecule modification more accessible and reproducible for researchers. nih.govnih.gov
Prospective Outlook for Advancements in Bioconjugation Science
The success of reagents like this compound heralds a future of increasingly sophisticated and precisely controlled bioconjugation science. The field is moving towards the creation of multifunctional conjugates capable of carrying multiple payloads or performing several tasks simultaneously, such as targeting, imaging, and therapy. gbibio.comchemrxiv.org This trend will drive the development of next-generation linkers with even more diverse and selective reactive groups.
Future advancements are likely to focus on several key areas:
Novel Orthogonal Chemistries: While SPAAC and thiol-maleimide reactions are robust, the demand for multiplexed labeling will spur the development and integration of new bio-orthogonal reactions. chemrxiv.orgwmocollege.ac.in This will allow for the assembly of even more complex molecular systems where multiple components can be added in a specific order without cross-reactivity.
Cleavable Linkers: There is growing interest in linkers that are stable in circulation but can be cleaved under specific physiological conditions, such as the low pH environment of a tumor or the presence of specific enzymes. rsc.org This adds a layer of control, ensuring that a therapeutic payload is released only at the target site, enhancing efficacy and reducing off-target effects.
Enhanced Stability and Specificity: Research will continue to refine existing reactive groups. For example, efforts are underway to improve the in vivo stability of the thiol-maleimide linkage and to develop new thiol-reactive groups with even higher specificity and reaction rates. rsc.orggbibio.com
Automation and High-Throughput Conjugation: As bioconjugates become more central to drug discovery and diagnostics, there will be a greater need for automated, high-throughput methods for their synthesis and screening. This will require robust and reliable linkers that perform consistently under standardized conditions.
Integration with Other Technologies: The synergy between bioconjugation and fields like genetic code expansion, which allows the incorporation of non-natural amino acids with unique reactive handles into proteins, will open new avenues for site-specific modification. wmocollege.ac.in Furthermore, the application of artificial intelligence in predicting the properties and efficacy of different linker-payload-biomolecule combinations will accelerate development. gbibio.com
In essence, the principles embodied by this compound—modularity, specificity, and biocompatibility—will serve as a foundation for creating the next wave of bioconjugation reagents. These future tools will enable scientists to construct highly complex and functional biomolecular architectures, leading to breakthroughs in personalized medicine, diagnostics, and our fundamental understanding of biological systems. chemrxiv.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
